molecular formula C11H7Cl2N3O B1272076 2-(1-Amino-2-(2,4-dichlorophenoxy)ethylidene)malononitrile CAS No. 338417-66-6

2-(1-Amino-2-(2,4-dichlorophenoxy)ethylidene)malononitrile

Cat. No.: B1272076
CAS No.: 338417-66-6
M. Wt: 268.1 g/mol
InChI Key: IOPKPPSEUFNONC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(1-Amino-2-(2,4-dichlorophenoxy)ethylidene)malononitrile involves the reaction of 2,4-dichlorophenol with ethyl cyanoacetate in the presence of a base to form an intermediate product. This intermediate is then reacted with ammonia to yield the final compound . Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(1-Amino-2-(2,4-dichlorophenoxy)ethylidene)malononitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(1-Amino-2-(2,4-dichlorophenoxy)ethylidene)malononitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Amino-2-(2,4-dichlorophenoxy)ethylidene)malononitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. These interactions can lead to various biological effects, such as modulation of metabolic pathways or inhibition of specific cellular processes .

Comparison with Similar Compounds

2-(1-Amino-2-(2,4-dichlorophenoxy)ethylidene)malononitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

2-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2N3O/c12-8-1-2-11(9(13)3-8)17-6-10(16)7(4-14)5-15/h1-3H,6,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPKPPSEUFNONC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=C(C#N)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377186
Record name 2-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338417-66-6
Record name 2-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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